Boc-3-chloro-L-phenylalanine
Overview
Description
Boc-3-chloro-L-phenylalanine, also known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorine atom substituted at the meta position of the phenyl ring. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Scientific Research Applications
Boc-3-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Safety and Hazards
While specific safety and hazard information for Boc-3-chloro-L-phenylalanine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding inhalation of mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-chloro-L-phenylalanine typically involves the protection of the amino group of 3-chloro-L-phenylalanine with a tert-butoxycarbonyl group. This is achieved by reacting 3-chloro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Boc-3-chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in methanol is used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are substituted phenylalanine derivatives, where the chlorine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is 3-chloro-L-phenylalanine, with the Boc group removed.
Mechanism of Action
The mechanism of action of Boc-3-chloro-L-phenylalanine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The chlorine atom on the phenyl ring can also influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine: Similar to Boc-3-chloro-L-phenylalanine but without the chlorine substitution. It is used in peptide synthesis and other organic synthesis applications.
Boc-4-chloro-L-phenylalanine: Similar to this compound but with the chlorine atom at the para position of the phenyl ring.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This substitution can influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375785 | |
Record name | Boc-3-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-03-9 | |
Record name | 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-3-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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